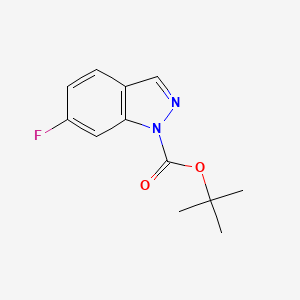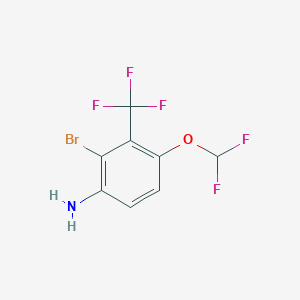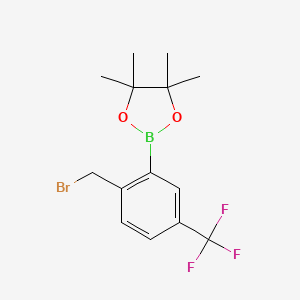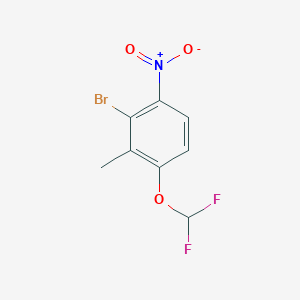
1-(4-Bromo-3-fluorobenzyl)pipéridin-4-ol
Vue d'ensemble
Description
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C12H15BrFNO, and it has a molecular weight of 288.16 g/mol.
Applications De Recherche Scientifique
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for potential treatment of hiv . Therefore, it’s possible that this compound may also target proteins involved in HIV infection.
Mode of Action
It’s known that similar compounds act as antagonists of the ccr5 receptor , a protein that plays a crucial role in HIV infection. These compounds contain a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Result of Action
Similar compounds have been shown to have antagonistic activities on the ccr5 receptor , which could potentially inhibit HIV infection.
Analyse Biochimique
Biochemical Properties
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for the entry of HIV-1 into host cells . The interaction between 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring. Additionally, the presence of lipophilic groups in the compound enhances its binding affinity to the receptor .
Cellular Effects
The effects of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving the CCR5 receptor. By antagonizing the CCR5 receptor, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can inhibit the entry of HIV-1 into host cells, thereby preventing infection . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, leading to changes in the expression of genes involved in immune response and inflammation .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound exerts its effects by forming a strong salt-bridge interaction with the receptor, which inhibits the binding of HIV-1 to the receptor and prevents viral entry into host cells . Additionally, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol have been observed to change over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can have sustained effects on cellular function, particularly in its ability to inhibit HIV-1 entry into host cells
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit HIV-1 entry into host cells without causing significant toxicity . At higher doses, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has been associated with adverse effects, including toxicity and changes in cellular metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in the production and utilization of key biomolecules . Additionally, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has been found to interact with enzymes involved in the detoxification and elimination of xenobiotics, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can accumulate in specific cellular compartments, where it exerts its effects on cellular function . The distribution of the compound within tissues is influenced by its lipophilic properties, which enhance its ability to cross cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is critical for its activity and function. The compound has been found to localize to specific compartments within the cell, including the plasma membrane and intracellular organelles . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is essential for its ability to interact with biomolecules and exert its effects on cellular processes .
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-fluorobenzyl chloride and piperidin-4-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorobenzyl)piperidin-4-one: This compound has a similar structure but differs in the functional group attached to the piperidine ring.
1-(4-Chloro-3-fluorobenzyl)piperidin-4-ol: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
1-(4-Bromo-3-methylbenzyl)piperidin-4-ol: This compound has a methyl group instead of a fluorine atom, leading to variations in its reactivity and applications.
Propriétés
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGWLPCWXURKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)



